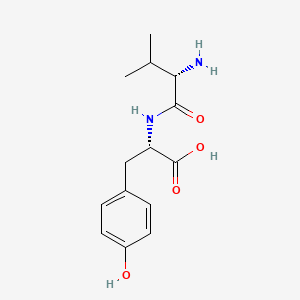
Val-Tyr
Vue d'ensemble
Description
H-Val-Tyr-OH, également connu sous le nom de L-valyl-L-tyrosine, est un dipeptide composé des acides aminés valine et tyrosine. Il s'agit d'un métabolite endogène, ce qui signifie qu'il est naturellement produit dans le corps humain. Le composé a une formule moléculaire de C14H20N2O4 et un poids moléculaire de 280,32 g/mol .
Mécanisme D'action
Target of Action
Val-Tyr, a dipeptide, has been found to interact with the angiotensin-converting enzyme 2 (ACE2) in the renin-angiotensin system (RAS) . ACE2 is a cell surface enzyme involved in the regulation of blood pressure and the balance of water and electrolytes .
Mode of Action
The mechanism of action of this compound is likely based on the hydrogen bonding interaction which involves the hydroxyl group of tyrosine . This interaction with ACE2 may influence the regulation of blood pressure and electrolyte balance .
Biochemical Pathways
This compound is a tripeptide formed from L-valine, L-tyrosine, and L-valine residues joined in sequence . It is considered a metabolite, an intermediate or product resulting from metabolism . The biosynthesis of this compound involves the branched-chain nonpolar amino acids Val, Leu, and Ile .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using a double column-switching HPLC method . The maximal increment of plasma this compound level was observed over the second hour post-prandially . The area under the curve was estimated to be 8644 420fmol·h/ml-plasma, comparable to that in normotensive subjects .
Result of Action
This compound has been found to have various effects at the molecular and cellular level. For instance, it has been shown to inhibit cytotoxicity and lipid accumulation in L-02 cells exposed to a mixture of free fatty acid (FFA) . It also effectively alleviated liver injury induced by a methionine-choline-deficient (MCD) diet .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the etiology of primary arterial hypertension (AH), which this compound may help regulate, is influenced by both genetic and environmental factors .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
H-Val-Tyr-OH peut être synthétisé par synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse commence généralement par la fixation de l'acide aminé C-terminal (tyrosine) à la résine, suivie du couplage de l'acide aminé N-terminal (valine) en utilisant des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Les groupes protecteurs sont ensuite éliminés, et le peptide est clivé de la résine .
Méthodes de production industrielle
La production industrielle de H-Val-Tyr-OH implique la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour un rendement élevé et une pureté élevée, employant souvent des synthétiseurs peptidiques automatisés. Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour garantir la qualité souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
H-Val-Tyr-OH subit diverses réactions chimiques, notamment :
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites du peptide.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le periodinane de Dess-Martin (DMP) sont utilisés pour l'oxydation sélective du résidu tyrosine.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) peuvent être utilisés dans des conditions contrôlées.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits
Oxydation : Dopaquinone et autres dérivés oxydés de la tyrosine.
Réduction : Formes réduites du peptide avec des groupes fonctionnels modifiés.
Substitution : Dérivés avec différents groupes fonctionnels attachés au résidu tyrosine.
Applications de la recherche scientifique
H-Val-Tyr-OH a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action exact de H-Val-Tyr-OH n'est pas entièrement compris. On pense qu'il implique des interactions avec le groupe hydroxyle sur le résidu tyrosine et les tubules proximaux dans les reins. Le composé a été démontré comme inhibant le système rénine-angiotensine et présentant une activité contre Pseudomonas aeruginosa, une bactérie responsable de la septicémie virulente chez l'homme .
Applications De Recherche Scientifique
H-Val-Tyr-OH has several scientific research applications:
Comparaison Avec Des Composés Similaires
H-Val-Tyr-OH peut être comparé à d'autres dipeptides tels que :
L-valyl-L-alanine : Structure similaire mais sans le cycle aromatique de la tyrosine, ce qui entraîne des propriétés chimiques et des activités biologiques différentes.
L-valyl-L-phénylalanine : Contient un résidu phénylalanine au lieu de la tyrosine, ce qui entraîne des variations de réactivité et de fonction.
L-valyl-L-sérine : Comprend un résidu sérine, qui possède un groupe hydroxyle mais n'a pas le cycle aromatique, ce qui affecte son comportement chimique et ses applications.
H-Val-Tyr-OH est unique en raison de la présence du résidu tyrosine aromatique, qui confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJKJORLPYVLO-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874591 | |
| Record name | L-Valyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3061-91-4 | |
| Record name | L-Valyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Valyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Val-Tyr exert its antihypertensive effect?
A1: [] this compound primarily acts as an Angiotensin I-Converting Enzyme (ACE) inhibitor, effectively reducing blood pressure. It achieves this by competitively binding to ACE, thereby preventing the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This inhibitory action on ACE contributes to the observed antihypertensive effects. [, ] Additionally, research suggests that this compound may act as an allosteric enhancer of the Angiotensin II type 2 receptor, counteracting some of the effects mediated by the Angiotensin II type 1 receptor in renal cells. [] This interaction influences cellular signaling pathways related to fluid reabsorption in the kidneys, further contributing to its antihypertensive properties. []
Q2: What is the significance of this compound being a metabolite of other antihypertensive peptides?
A2: [] this compound is a product of the metabolism of larger antihypertensive peptides, such as Ile-Val-Tyr (IVY). [, ] This metabolic pathway contributes to a sustained antihypertensive effect, as both the parent peptide and its metabolite, this compound, exhibit ACE inhibitory activity. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H18N2O4, and its molecular weight is 266.3 g/mol.
Q4: Are there any spectroscopic data available for this compound?
A4: While specific spectroscopic details for this compound are limited within these research papers, its structure and properties can be inferred from studies on related peptides and through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism. These techniques provide valuable insights into the peptide bond, amino acid side chains, and overall conformation of this compound in solution. [, ]
Q5: Does this compound possess any catalytic properties?
A5: this compound itself does not exhibit intrinsic catalytic properties. Its primary mechanism of action revolves around its ability to inhibit enzymes, specifically ACE, rather than catalyze reactions. []
Q6: Have any computational studies been conducted on this compound?
A6: Although these research papers do not specifically detail computational studies on this compound, such methods could be valuable in understanding its interactions with ACE. Molecular docking simulations can provide insights into the binding affinity, interaction sites, and potential inhibitory mechanisms of this compound with ACE.
Q7: How do structural modifications impact the activity of peptides containing the this compound sequence?
A7: Modifications to the amino acid sequence can significantly influence the activity of peptides. For instance, the addition of Isoleucine to the N-terminus of this compound, forming Ile-Val-Tyr (IVY), results in a peptide with more potent ACE inhibitory activity. [, ] These findings highlight the importance of specific amino acid residues and their positions in influencing the interaction with target enzymes like ACE.
Q8: What is known about the absorption and distribution of this compound?
A8: [] Research suggests that this compound, being a small peptide, can be absorbed into the bloodstream following oral ingestion. [] Studies in rats have shown that this compound can accumulate in various tissues, including the aorta and kidneys. []
Q9: What is the duration of the antihypertensive effect of this compound?
A9: [] Intravenous administration of this compound in spontaneously hypertensive rats resulted in a significant but temporary decrease in blood pressure. [] The duration of this effect is relatively short, likely due to its rapid degradation in plasma. [, ]
Q10: Has the antihypertensive effect of this compound been demonstrated in vivo?
A10: Yes, intravenous administration of this compound in spontaneously hypertensive rats led to a significant reduction in blood pressure, confirming its antihypertensive effect in an animal model. [] This effect is attributed to its ACE inhibitory activity, preventing the formation of the vasoconstrictor Angiotensin II. []
Q11: How is this compound typically quantified in biological samples?
A11: [] Fluorometric high-performance liquid chromatography (HPLC) combined with a double heart-cut column-switching technique has been successfully employed to determine the concentration of this compound in plasma samples. [] This method offers high sensitivity and selectivity for accurate quantification of this compound in complex biological matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





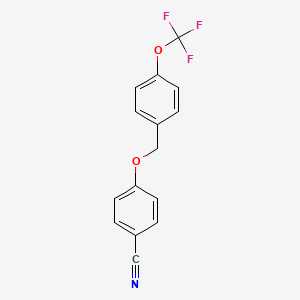
![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)
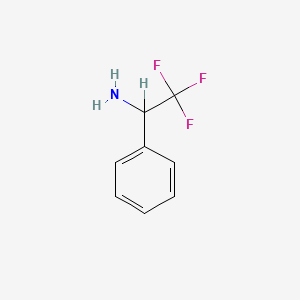

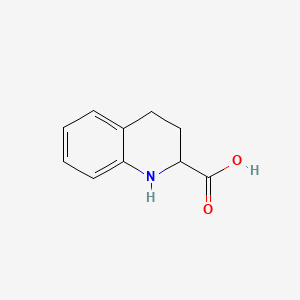
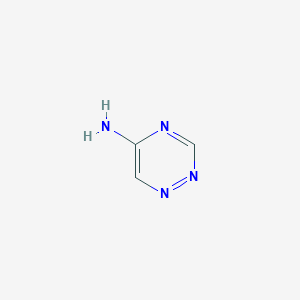
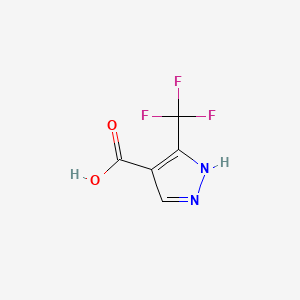
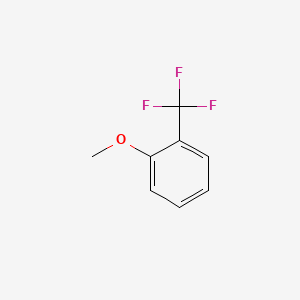
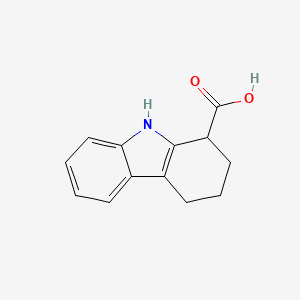
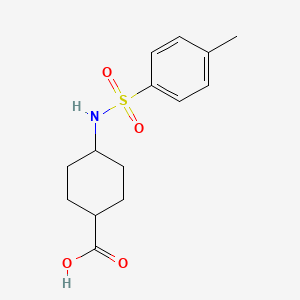
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)
